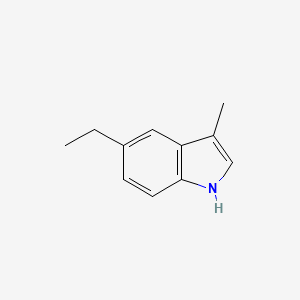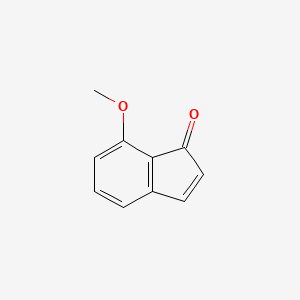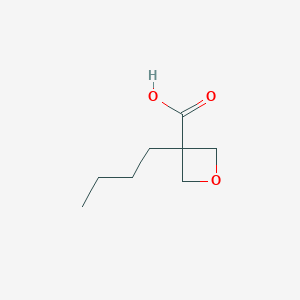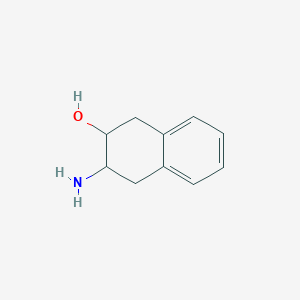
5-Ethyl-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely studied for their potential therapeutic applications . The compound this compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 3-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For example, the reaction of 5-ethyl-2-methylphenylhydrazine with an appropriate aldehyde under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Major Products Formed
Oxidation: Indole-3-carboxylic acids and other oxidized derivatives.
Reduction: Indoline and other reduced forms.
Substitution: Halogenated, sulfonated, and nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-methyl-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylindole: Similar structure but lacks the ethyl group at the 5-position.
5-Methylindole: Similar structure but lacks the methyl group at the 3-position.
Indole-3-carboxylic acid: Contains a carboxyl group at the 3-position instead of a methyl group.
Uniqueness
5-Ethyl-3-methyl-1H-indole is unique due to the presence of both an ethyl group at the 5-position and a methyl group at the 3-position, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
85654-49-5 |
|---|---|
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
5-ethyl-3-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h4-7,12H,3H2,1-2H3 |
InChI-Schlüssel |
MRIKVXQKUGOAEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)






